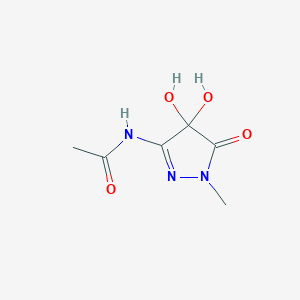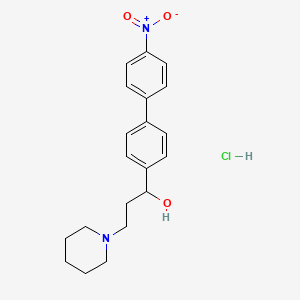
alpha-(4'-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group substituted with a nitro group and a piperidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized by coupling reactions, such as Suzuki or Ullmann coupling, where a halogenated biphenyl derivative reacts with a nitro-substituted aryl compound.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the biphenyl derivative reacts with piperidine under basic conditions.
Formation of the Propanol Group: The final step involves the addition of a propanol group to the piperidine ring, typically through a Grignard reaction or other organometallic methods.
Industrial Production Methods
Industrial production of alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4’-Nitro-4-biphenylyl)-2-thiophenecarboxamide: Known for its urease inhibitory activity.
4-Chloro-N-(4’-nitro-4-biphenylyl)benzamide: Used in agricultural applications.
2-Hydroxy-N-(4’-nitro-4-biphenylyl)benzamide: Investigated for its potential therapeutic properties.
Uniqueness
Alpha-(4’-Nitro-4-biphenylyl)-1-piperidinepropanol hydrochloride is unique due to its combination of a biphenyl core, nitro group, and piperidine ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
50910-25-3 |
|---|---|
Formule moléculaire |
C20H25ClN2O3 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
1-[4-(4-nitrophenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H24N2O3.ClH/c23-20(12-15-21-13-2-1-3-14-21)18-6-4-16(5-7-18)17-8-10-19(11-9-17)22(24)25;/h4-11,20,23H,1-3,12-15H2;1H |
Clé InChI |
ANRYHBJIRPYQDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


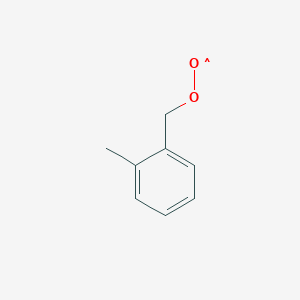
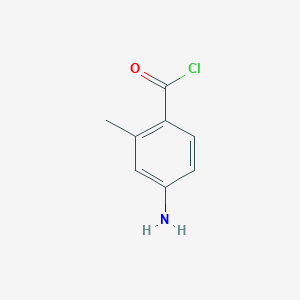
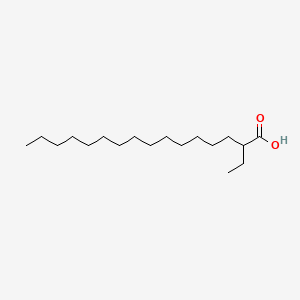
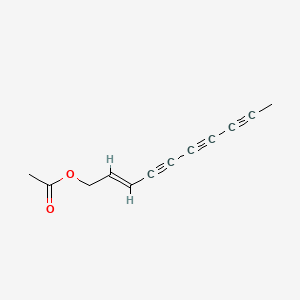
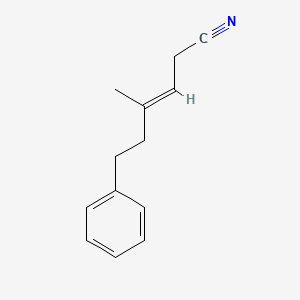
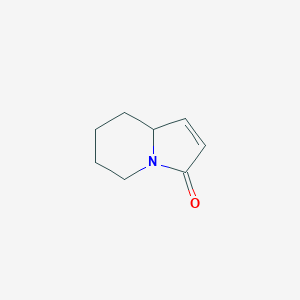
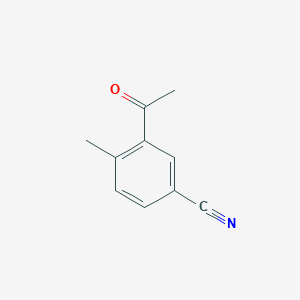
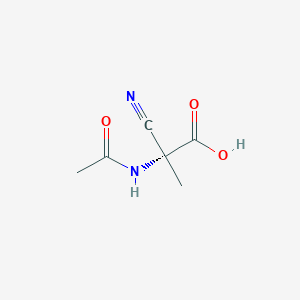
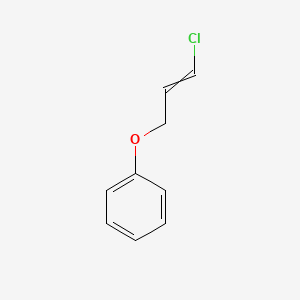


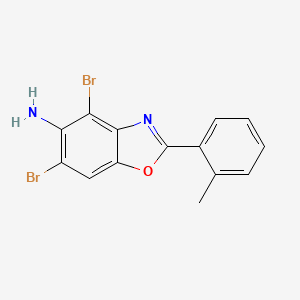
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
